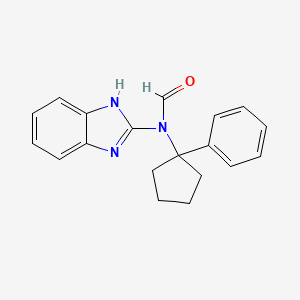
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide: is an organic compound that features a benzimidazole ring, a phenylcyclopentyl group, and a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Phenylcyclopentyl Group: The phenylcyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formamide Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the benzimidazole ring or the phenyl group.
Reduction: Reduction reactions may target the formamide group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted benzimidazole or phenyl derivatives can be formed.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity, luminescence, or other properties.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclohexyl)formamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopropyl)formamide: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide is unique due to the specific combination of the benzimidazole ring, phenylcyclopentyl group, and formamide functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide |
InChI |
InChI=1S/C19H19N3O/c23-14-22(18-20-16-10-4-5-11-17(16)21-18)19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,20,21) |
InChI Key |
IPSKREFXMHAFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)N(C=O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















